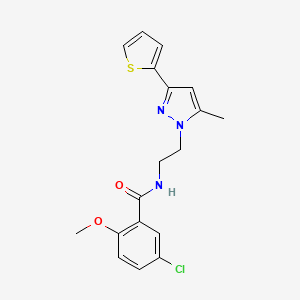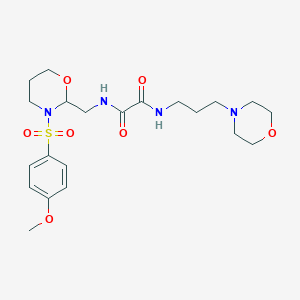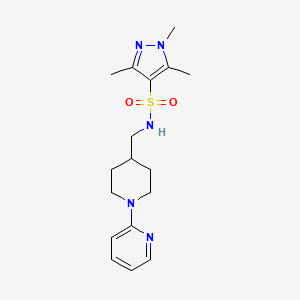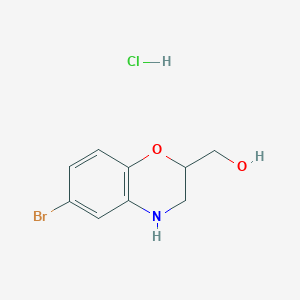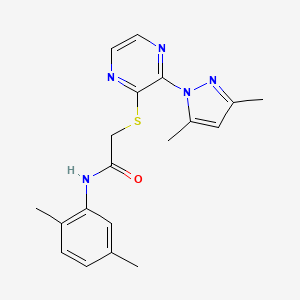
(2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-amine is a chemical compound characterized by the presence of a difluorocyclobutyl group attached to a methylpropan-1-amine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-amine typically involves the following steps:
Formation of the Difluorocyclobutyl Group: This step involves the introduction of fluorine atoms into a cyclobutane ring. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Attachment of the Methylpropan-1-amine Group: The difluorocyclobutyl group is then coupled with a methylpropan-1-amine moiety. This step may involve the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or similar agents to facilitate the formation of the desired amine linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to maintain precise control over reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Methods such as crystallization, distillation, and chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions
(2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).
Major Products Formed
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or other derivatives.
科学的研究の応用
(2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-amine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The compound may act by:
Binding to Receptors: Interacting with specific receptors or enzymes, leading to modulation of their activity.
Pathway Involvement: Participating in biochemical pathways that regulate cellular processes.
類似化合物との比較
Similar Compounds
- 3,3-Difluorocyclobutanamine hydrochloride
- tert-Butyl (3-aminocyclobutyl)methyl(methyl)carbamate
- cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride
Uniqueness
(2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-amine is unique due to its specific structural configuration and the presence of the difluorocyclobutyl group, which imparts distinct chemical and physical properties compared to other similar compounds.
特性
IUPAC Name |
(2R)-3-(3,3-difluorocyclobutyl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2N/c1-6(5-11)2-7-3-8(9,10)4-7/h6-7H,2-5,11H2,1H3/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAFMIGSOCZKSV-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC(C1)(F)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1CC(C1)(F)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}(methyl)amine](/img/structure/B3006629.png)
![2-[(5-Fluoro-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B3006631.png)
